molecular formula C7H14O2 B145630 2-Methylbutyl acetate CAS No. 624-41-9

2-Methylbutyl acetate

Cat. No.: B145630
CAS No.: 624-41-9
M. Wt: 130.18 g/mol
InChI Key: XHIUFYZDQBSEMF-UHFFFAOYSA-N
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Description

2-Methylbutyl acetate: is an organic ester compound with the molecular formula C7H14O2 . It is known for its pleasant fruity aroma, reminiscent of apples, pears, and bananas. This compound is commonly used in the flavor and fragrance industry due to its characteristic scent. It is also found naturally in various fruits, contributing to their aroma profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylbutyl acetate can be synthesized through the esterification reaction between 2-methyl-1-butanol and acetic acid . The reaction typically involves the use of an acid catalyst, such as sulfuric acid , to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants, 2-methyl-1-butanol and acetic acid, are mixed in the presence of an acid catalyst and heated to promote the reaction. The resulting ester is then purified through distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Methylbutyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methylbutyl acetate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-methylbutyl acetate primarily involves its interaction with olfactory receptors in the nasal cavity. When inhaled, the compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic fruity aroma. The molecular targets are the olfactory receptors, and the pathways involved include the activation of G-protein coupled receptors and subsequent signal transduction cascades .

Comparison with Similar Compounds

    Isoamyl acetate: Known for its banana-like aroma, used in flavorings and fragrances.

    Ethyl acetate: Commonly used as a solvent in various industrial applications.

    Butyl acetate: Used as a solvent in coatings and adhesives.

Comparison: 2-Methylbutyl acetate is unique due to its specific fruity aroma profile, which is distinct from the banana-like scent of isoamyl acetate or the solvent properties of ethyl and butyl acetates. Its natural occurrence in fruits like apples, pears, and bananas also sets it apart from other esters .

Properties

IUPAC Name

2-methylbutyl acetate
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InChI

InChI=1S/C7H14O2/c1-4-6(2)5-9-7(3)8/h6H,4-5H2,1-3H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

XHIUFYZDQBSEMF-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H14O2
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DSSTOX Substance ID

DTXSID2027254
Record name 2-Methylbutyl acetate
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Molecular Weight

130.18 g/mol
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Physical Description

Liquid, Transparent liquid; [Reference #1] Colorless to pale yellow liquid with a fruity odor like bananas; [Charkit Chemical MSDS], colourless to pale yellow liquid with an apple peel, banana odour
Record name 1-Butanol, 2-methyl-, 1-acetate
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Record name 2-Methylbutyl acetate
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Record name 2-Methylbutyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/236/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

138.00 °C. @ 741.00 mm Hg
Record name 2-Methylbutyl acetate
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Solubility

soluble in fat; slightly soluble in water
Record name 2-Methylbutyl acetate
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Density

0.872-0.877
Record name 2-Methylbutyl acetate
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Vapor Pressure

6.34 [mmHg], 4 mmHg
Record name 2-Methylbutyl acetate
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CAS No.

624-41-9
Record name 2-Methylbutyl acetate
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Record name 2-METHYLBUTYL ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 2-Methylbutyl acetate and what is it known for?

A1: this compound is an ester commonly found in nature. It is a significant contributor to the aroma of various fruits, notably apples and bananas, where it imparts a characteristic fruity, banana-like, and sometimes candy-like odor. [, , , , , , , , ]

Q2: Which fruits are known to contain significant amounts of this compound?

A2: this compound is a key aroma compound in apples, particularly 'Gala' and 'Fuji' varieties. It also contributes significantly to the aroma of 'Kuylin' hybrid netted melons and 'Indio' bananas. [, , , , , ]

Q3: How does the aroma profile of apples change during storage, and how is this compound involved?

A3: During controlled atmosphere (CA) storage, apples tend to produce fewer volatile esters, leading to a decline in their characteristic fruity aromas. [] Interestingly, while the concentrations of other esters like hexyl acetate and butyl acetate decrease, this compound levels remain relatively stable in 'Gala' apples stored under CA conditions, at least for the first 16 weeks. [] This suggests that this compound plays a crucial role in maintaining the fruity character of apples during prolonged storage.

Q4: Does this compound contribute to the aroma of other fruits besides apples?

A4: Yes, this compound plays a key role in the aroma of ‘Kuylin’ hybrid netted melons. Along with other esters like 2-methylpropyl acetate, butyl acetate, ethyl butyrate, it serves as an indicator of harvesting maturity, particularly around 40-45 days after anthesis. []

Q5: What role does ethylene play in the formation of this compound and other volatile esters in fruits like melons?

A5: Studies using melon hybrids with suppressed ethylene production (through an aminocyclopropane-1-carboxylic acid oxidase antisense gene) showed significantly lower levels of total volatiles, including a drastic reduction in potent odorants like ethyl 2-methylpropanoate and ethyl 2-methylbutanoate. [] This highlights the crucial role of ethylene in regulating the biosynthesis of volatile esters, including those contributing to the characteristic aroma of melons.

Q6: What is the primary biosynthetic pathway of this compound in apples?

A6: this compound in apples is primarily synthesized from l-isoleucine via a pathway involving several enzymatic steps. [, ] One crucial enzyme in this pathway is alcohol acyl transferase 1 (AAT1), which catalyzes the final step of esterification. [, ]

Q7: How does storage under controlled atmosphere (CA) affect the biosynthesis of this compound in apples?

A7: CA storage, while extending shelf life, can impact apple aroma biosynthesis. [] Research suggests that the conversion of 2-methylbutanol to this compound is limited by the availability of the precursor, 2-methylbutanol, rather than the availability of acetyl-CoA. [] The biosynthesis of 2-methylbutanol itself, derived from isoleucine, is significantly reduced under CA storage. [] This reduction in isoleucine metabolism to 2-methylbutanoyl-CoA is thought to be a primary reason for the overall decrease in branched-chain ester synthesis, including this compound, in CA-stored apples. []

Q8: How does the enzyme alcohol acyl transferase 1 (AAT1) influence the production of this compound and other aroma compounds in apples?

A8: AAT1 plays a central role in the formation of volatile esters, including this compound. Studies using transgenic ‘Royal Gala’ apples with suppressed AAT1 expression (knockdown lines) demonstrated a significant reduction in both this compound and estragole levels in ripe fruit. [] This highlights the importance of AAT1 in regulating the biosynthesis of these aroma compounds, influencing the overall flavor profile of apples.

Q9: Are there other fruits where AAT1 plays a similar role in aroma development?

A9: Yes, research suggests that ripening-related AATs likely link volatile ester and phenylpropene production in various fruits. Transient overexpression of AATs from ripe strawberry and tomato fruit showed that these enzymes could also produce p-hydroxycinnamyl acetates, precursors to phenylpropenes like eugenol, chavicol, and estragole. []

Q10: How does the enantiomeric distribution of 2-methylbutanol and related compounds provide insights into the Ehrlich pathway?

A10: Analysis of the enantiomeric ratios of 2-methylbutanal, 2-methylbutanol, 2-methylbutanoic acid, ethyl 2-methylbutanoate, and this compound in fermented foods reveals intriguing insights into the Ehrlich pathway. [] While 2-methylbutanol predominantly exists as the (S)-enantiomer, 2-methylbutanal exhibits a nearly 1:1 ratio of (S)- and (R)-enantiomers. [] This contradicts the conventional understanding of 2-methylbutanol formation solely through 2-methylbutanal reduction, suggesting alternative mechanisms might be at play. Further investigation into the enantiomeric distributions of these compounds in various food matrices could provide a deeper understanding of the complexities of the Ehrlich pathway. []

Q11: Can microorganisms influence the concentration of this compound in apples?

A11: Yes, fungal infections can influence this compound levels in apples. [] For instance, apples infected with Rhizopus oryzae and Colletotrichum gloeosporioides exhibited lower relative contents of this compound compared to healthy apples. [] This suggests that fungal infection can alter the volatile profile of apples, potentially impacting their aroma and consumer appeal.

Q12: How does this compound interact with fungi that cause fruit decay?

A12: this compound, along with other acetate esters, exhibits mycoactive properties, influencing the life cycle of Botrytis cinerea, a fungus responsible for gray mold in fruits. [, ] Studies show that exposure to this compound stimulates the adhesion and germination of B. cinerea conidia on apple slices. [] Notably, this stimulation is not limited to B. cinerea; other decay-causing fungi like Penicillium expansum show a similar response. [] This suggests a broader ecological role of this compound in mediating interactions between fruits and fungal pathogens.

Q13: What analytical techniques are commonly employed to study this compound in fruits?

A13: Several techniques are commonly used to analyze this compound in fruits:

  • Headspace Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS): This method is widely used for identifying and quantifying volatile compounds in various fruits. [, , , ] It is particularly valuable for its sensitivity in detecting trace amounts of volatile compounds.
  • Simultaneous Distillation Extraction (SDE) followed by GC-MS: This technique allows for the extraction and analysis of a wide range of volatile compounds, including this compound. [, ]
  • Gas Chromatography-Olfactometry (GC-O): This method combines the separation power of GC with human sensory evaluation, making it possible to identify and assess the contribution of individual odor-active compounds, like this compound, to the overall aroma profile. [, ]
  • Electronic Nose (E-nose): This technique provides a rapid and non-destructive way to analyze the overall aroma profile of fruits. [, ]

Q14: Why is it important to use appropriate analytical techniques when studying this compound in food?

A14: Selecting the right analytical technique is critical to obtain accurate and reliable data on this compound and other aroma compounds in fruits. Factors to consider include:

  • Sensitivity: The chosen technique should be sensitive enough to detect this compound at its naturally occurring levels in the fruit, which can vary widely. []
  • Selectivity: The method should be able to distinguish this compound from other volatile compounds present in the fruit matrix, avoiding misidentification or inaccurate quantification. []
  • Reproducibility: The chosen technique should yield consistent and reliable results across different samples and analytical runs. []

Q15: What are potential future research directions related to this compound?

A15: Future research on this compound could explore:

  • Deciphering the intricate regulatory mechanisms governing the biosynthesis of this compound and related esters in different fruits. []
  • Developing strategies to manipulate fruit aroma profiles by targeting key genes (like AAT1) involved in this compound production, potentially through breeding programs or gene editing techniques. []
  • Exploring the use of this compound as a natural food flavoring agent, given its significant contribution to the desirable aroma of various fruits. []

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